Product packaging for Methylaminoalanine-zinc(II)(Cat. No.:CAS No. 124608-38-4)

Methylaminoalanine-zinc(II)

Cat. No.: B219876
CAS No.: 124608-38-4
M. Wt: 299.6 g/mol
InChI Key: OETFAJCWTXIDDL-QHTZZOMLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

The Methylaminoalanine-zinc(II) complex is a coordination compound provided for research use only. It is of significant interest in biochemical and toxicological studies related to the neurotoxic non-protein amino acid β-N-Methylamino-L-alanine (BMAA). BMAA is a neurotoxin produced by diverse cyanobacteria in marine, freshwater, and terrestrial environments, and its potential role in neurodegenerative diseases is a key area of scientific investigation . Researchers utilize this metal complex to probe the mechanisms of BMAA toxicity, which are multifaceted. Studies suggest BMAA can act as an excitotoxin on glutamate receptors, including the NMDA, AMPA, and kainate receptors, potentially leading to neuronal damage and oxidative stress . A prominent hypothesis is that BMAA can be misincorporated into nascent proteins in place of L-serine, which may cause protein misfolding and aggregation, hallmarks of various tangle diseases such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Parkinson's disease . The zinc complex of methylaminoalanine offers a valuable tool for studying how metal ions interact with and potentially modulate the behavior of this toxin in biological systems. Chronic exposure to BMAA has been linked to the high incidence of ALS/Parkinsonism-dementia complex (ALS/PDC) among the Chamorro people of Guam, and primate studies have shown that chronic BMAA exposure can induce neurofibrillary tangle formation and neuronal degeneration . This product is intended for research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N4O4Zn B219876 Methylaminoalanine-zinc(II) CAS No. 124608-38-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

124608-38-4

Molecular Formula

C8H18N4O4Zn

Molecular Weight

299.6 g/mol

IUPAC Name

zinc;(2S)-2-(2-methylhydrazinyl)propanoate

InChI

InChI=1S/2C4H10N2O2.Zn/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1

InChI Key

OETFAJCWTXIDDL-QHTZZOMLSA-L

SMILES

CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2]

Isomeric SMILES

C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Zn+2]

Canonical SMILES

CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Zn+2]

Synonyms

alpha-amino-beta-Me-aminopropionic acid zinc(II) complex
L-BMMA-zinc(II)
L-MeDAP-zinc(II)
methylamino-L-alanine-zinc(II)
methylaminoalanine-zinc(II)

Origin of Product

United States

Synthetic Strategies for Methylaminoalanine Zinc Ii Coordination Compounds

Synthesis Approaches to Metal-Amino Acid Complexes

The formation of metal-amino acid complexes, including those with zinc(II), can be achieved through several synthetic methodologies. These methods are chosen based on the desired product characteristics, such as crystallinity, dimensionality, and stability.

Conventional Solution-Based Synthesis

Conventional solution-based synthesis is a common and straightforward method for preparing metal-amino acid complexes. nih.govresearchgate.net This technique typically involves the reaction of a soluble metal salt with the amino acid ligand in a suitable solvent at ambient or slightly elevated temperatures. nih.govgoogle.com The choice of solvent is crucial and often involves water or a mixture of water and an organic solvent like ethanol (B145695) to ensure the dissolution of both the metal precursor and the ligand. nih.govresearchgate.netnih.gov

Two primary approaches within this method include:

Reaction with Metal Hydroxide (B78521): An aqueous suspension of zinc hydroxide can be reacted with the amino acid. nih.govresearchgate.net This method is advantageous as it avoids the presence of counter-ions like chloride or nitrate (B79036) in the final product, which can be difficult to remove, especially for water-soluble complexes. nih.govresearchgate.net

Reaction with Metal Salts: A more direct approach involves reacting a zinc(II) salt, such as zinc chloride or zinc acetate, with the sodium salt of the amino acid in an aqueous solution. nih.govresearchgate.net This method is particularly effective for synthesizing poorly water-soluble complexes where the product can be easily precipitated and separated from the soluble by-products like sodium chloride. nih.govresearchgate.net

The general reaction for the formation of a bis(aminoacidate) zinc(II) complex can be represented as: Zn(OH)₂ (susp.) + 2 AA → [Zn(AA)₂] + 2 H₂O researchgate.net or ZnCl₂ + 2 (AA)Na → [Zn(AA)₂] + 2 NaCl researchgate.net

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal techniques are powerful methods for synthesizing crystalline coordination polymers. tandfonline.comresearchgate.netmdpi.comacs.org These methods involve carrying out the synthesis in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. tandfonline.comresearchgate.netdergipark.org.trresearchgate.net The increased temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality crystals. researchgate.netdergipark.org.tr

Hydrothermal Synthesis: This method uses water as the solvent. tandfonline.comresearchgate.netmdpi.comdergipark.org.tr It is particularly useful for the synthesis of zinc(II) coordination polymers with various organic ligands, including those derived from amino acids. tandfonline.comresearchgate.netmdpi.com

Solvothermal Synthesis: This is a more general term where the solvent can be an organic liquid or a mixture of water and an organic solvent. academie-sciences.frmdpi.comnih.govnih.gov This approach offers greater control over the solubility of precursors and the resulting crystal morphology. academie-sciences.frmdpi.comnih.govnih.gov For instance, the solvothermal reaction of a zinc(II) salt with an in situ formed Schiff-base from an amino acid and an aldehyde in methanol (B129727) can lead to the formation of two- and three-dimensional coordination polymers. mdpi.com

These methods have been successfully employed to create a variety of zinc(II) coordination frameworks with interesting topologies and properties. researchgate.netmdpi.comacs.org

Template Synthesis and Self-Assembly Principles

Template synthesis and self-assembly are sophisticated strategies that utilize guiding species or inherent molecular interactions to direct the formation of specific, often complex, architectures.

Template Synthesis: In this approach, a metal ion can act as a template, organizing the reactant molecules around it in a specific orientation before a reaction occurs to form the final ligand. tandfonline.comazjournalbar.comrsc.org This is particularly useful for the synthesis of macrocyclic complexes or Schiff base complexes where the ligand is formed in situ. tandfonline.comazjournalbar.com The zinc(II) ion can direct the condensation of, for example, an aldehyde and an amino acid to form a Schiff base ligand that is immediately coordinated to the metal center. tandfonline.comazjournalbar.com

Self-Assembly: This process relies on the spontaneous organization of molecules through non-covalent interactions such as coordination bonds, hydrogen bonding, and π-π stacking to form well-defined supramolecular structures. acs.orgnih.govnju.edu.cnacs.orgmdpi.com In the context of zinc(II)-amino acid complexes, the coordination between the zinc(II) ion and the amino acid ligand is the primary driving force. nih.govnju.edu.cnmdpi.com However, weaker interactions also play a crucial role in dictating the final architecture of the resulting coordination polymer or supramolecular array. nju.edu.cnmdpi.com The geometry of the ligands and the coordination preference of the zinc(II) ion guide the assembly process. acs.orgnju.edu.cn

Precursor Selection and Stoichiometric Considerations

The properties and structure of the final Methylaminoalanine-zinc(II) coordination compound are highly dependent on the choice of precursors and the molar ratios used in the synthesis.

Zinc(II) Salt Precursors and β-N-Methylamino-L-Alanine Ligand

The selection of the zinc(II) precursor is a critical step in the synthesis of coordination complexes. Common zinc(II) salts used include zinc chloride, zinc sulfate, zinc nitrate, and zinc acetate. nih.govgoogle.commdpi.commdpi.com The choice of the anion can influence the reaction kinetics and the potential for the anion to coordinate to the metal center, which may affect the final structure. nih.gov As mentioned earlier, using zinc hydroxide can circumvent the issue of counter-ion contamination in the final product. nih.govresearchgate.net

Ligand-to-Metal Molar Ratios and Product Stoichiometry

The stoichiometry of the final product is directly influenced by the ligand-to-metal molar ratio employed during synthesis. nih.govgoogle.comnih.govscirp.org By controlling this ratio, it is possible to direct the formation of complexes with different numbers of ligands coordinated to the central metal ion. google.comnih.govscirp.org

For instance, reacting a metal(II) ion with an amino acid-derived ligand in a 1:1 molar ratio can result in the formation of a complex of the type [M(L)(H₂O)₄]Cl, whereas a 1:2 molar ratio can yield a complex of the type [M(L)₂(H₂O)₂]. nih.gov Similarly, studies on zinc-amino acid chelates have shown that ligand-to-metal molar ratios of 1:1 and 2:1 can be readily achieved. google.com The formation of bis(aminoacidate) zinc(II) complexes, with a general formula of [Zn(AA)₂], is common when a 2:1 ligand-to-metal molar ratio is used. nih.govresearchgate.netresearchgate.net

The table below summarizes the impact of molar ratios on the stoichiometry of zinc-amino acid complexes based on literature findings.

Metal PrecursorAmino Acid (AA)Ligand:Metal RatioResulting Complex StoichiometryReference(s)
ZnCl₂Glycine, Phenylalanine, Valine, Histidine1:1[Zn(L)(H₂O)₄]Cl nih.gov
ZnCl₂Glycine, Phenylalanine, Valine, Histidine2:1[Zn(L)₂(H₂O)₂] nih.gov
Zn(OH)₂Glu, Gly, His, Pro2:1[Zn(AA)₂] nih.govresearchgate.net
ZnCl₂Met, Trp2:1[Zn(AA)₂] nih.govresearchgate.net
Zinc SulfateMethionine, Glycine~1:1Zinc amino acid chelate google.com
Zinc SulfateMethionine, Glycine~2:1Zinc amino acid chelate google.com
Zn(II)Arginine, Glycine, Glutamine, Histidine, Methionine2:1[Zn(L–L′)₂] researchgate.net

Reaction Conditions and Optimization Parameters

Influence of Solvent Systems and pH

The choice of solvent and the pH of the reaction medium are critical factors in the synthesis of zinc(II)-amino acid complexes. The solvent system not only dissolves the reactants but can also play a role in the coordination sphere of the metal ion and influence the crystal packing of the final product. nih.govrsc.orguab.cat

Water is a common solvent for these types of syntheses due to the solubility of amino acids and many zinc salts. nih.govias.ac.in Mixed solvent systems, such as water-alcohol (methanol or ethanol) or water-DMF (N,N-dimethylformamide), are also frequently employed. nih.govnih.govmdpi.commdpi.com The use of different solvents can lead to the formation of different supramolecular isomers or pseudopolymorphs, where solvent molecules may be incorporated into the crystal lattice. nih.gov

The pH of the solution is a paramount parameter as it dictates the protonation state of both the amino and carboxylic acid groups of the methylaminoalanine ligand. The coordination of the amino acid to the zinc(II) ion is highly pH-dependent. tandfonline.commdpi.com For instance, at a specific pH, the carboxylate group may be deprotonated and available for coordination, while the amino groups may be protonated or deprotonated, influencing their ability to act as ligands. The stability of the resulting zinc-amino acid complexes is also significantly affected by pH. mdpi.comresearchgate.net The solubility of zinc salts themselves is pH-dependent, with zinc hydroxide's solubility varying significantly with pH. researchgate.net The synthesis of zinc-amino acid complexes is often carried out in a pH range where the desired ligand species is present and the complex is stable.

Table 1: Influence of Solvent Systems and pH on the Synthesis of Zinc-Amino Acid Complexes
ParameterObservationPotential Impact on Methylaminoalanine-zinc(II) SynthesisReference
Solvent System Aqueous solutions, mixed aqueous-organic (e.g., water/ethanol, water/DMF) are common.The choice of solvent will affect the solubility of reactants and can influence the final crystal structure, potentially leading to solvated complexes. nih.govmdpi.commdpi.com
pH Affects the protonation state of the amino acid's functional groups and the speciation of Zn(II).Crucial for controlling which donor atoms of methylaminoalanine coordinate to the zinc ion and for the overall stability of the complex. tandfonline.commdpi.comresearchgate.net
Solvent Polarity Can influence the coordination geometry and dimensionality of the resulting coordination polymer.Varying the solvent could allow for tuning the structure of the Methylaminoalanine-zinc(II) product. nih.govrsc.org

Temperature, Pressure, and Reaction Duration Effects

Temperature, pressure, and the duration of the reaction are additional parameters that can be optimized to control the synthesis of Methylaminoalanine-zinc(II).

The reaction temperature can influence both the rate of reaction and the thermodynamic versus kinetic product distribution. Syntheses of zinc-amino acid complexes have been reported at a range of temperatures, from room temperature for slow crystallization to elevated temperatures under reflux to increase the reaction rate. nih.govmdpi.comgoogle.com Increasing the temperature can sometimes lead to higher yields but may also decrease the enantioselectivity in reactions involving chiral ligands. arizona.edu For the formation of metal-amino acid ad-islands on surfaces, temperature has been shown to affect the size of the islands formed. researchgate.net

While many syntheses of coordination compounds are performed at atmospheric pressure, hydrothermal or solvothermal techniques, which involve elevated temperatures and pressures, can be employed to promote the crystallization of products that are difficult to obtain under ambient conditions.

The duration of the reaction can vary widely, from a few hours to several days or even weeks. nih.govmdpi.comgoogle.com Shorter reaction times may be sufficient for the initial formation of the complex in solution, while longer durations are often necessary for the slow growth of high-quality single crystals suitable for X-ray diffraction analysis.

Table 2: Effects of Temperature, Pressure, and Reaction Duration on Zinc-Amino Acid Complex Synthesis
ParameterGeneral ObservationPotential Impact on Methylaminoalanine-zinc(II) SynthesisReference
Temperature Reactions are conducted from room temperature to reflux temperatures (e.g., 70-150°C).Higher temperatures can increase reaction rates and influence product crystallinity. Optimization is needed to balance yield and product purity. nih.govmdpi.comgoogle.comarizona.edu
Pressure Most syntheses are performed at atmospheric pressure.Hydrothermal/solvothermal conditions (elevated pressure) could be explored to facilitate the formation of crystalline products.N/A
Reaction Duration Varies from hours to weeks.Sufficient time is required for complex formation and, particularly, for the growth of single crystals for structural elucidation. nih.govmdpi.comgoogle.com

Comprehensive Structural Characterization of Methylaminoalanine Zinc Ii Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information on bonding, electronic structure, and the dynamics of the complex in various states.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups of the methylaminoalanine ligand that are involved in coordination with the zinc(II) ion. The binding of the metal cation induces significant changes in the vibrational frequencies of the ligand's amino and carboxylate groups. researchgate.net

In the free amino acid (zwitterionic form), the carboxylate group (COO⁻) typically exhibits a strong asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). Upon coordination to Zn(II), the frequencies of these bands shift. nih.gov The coordination of metal ions to the carboxylate group can lead to a blue shift of the C=O stretching frequency. researchgate.net Specifically, the separation (Δν) between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. A bidentate chelation, where both oxygen atoms of the carboxylate group bind to the zinc ion, is a common mode for amino acid complexes and results in a specific Δν value. mdpi.com

Similarly, the stretching and bending vibrations of the amino group (both the primary α-amino and the secondary β-methylamino groups) are perturbed upon complexation. The involvement of the nitrogen atom's lone pair in forming a coordinate bond with Zn(II) typically results in a shift of the N-H stretching bands to lower wavenumbers. conicet.gov.ar The participation of a primary amine group in coordination is evidenced by the location of the NH₂ stretching vibration in the lower energy region and the displacement of the ν(C-N) mode to higher energies after complexation. conicet.gov.ar

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the Zn-N and Zn-O stretching modes, which occur at low frequencies. nih.gov These metal-ligand vibrations directly confirm the formation of coordinate bonds. cambridge.org

Vibrational ModeTypical Frequency Range (Free Ligand, cm⁻¹)Expected Shift upon Zn(II) CoordinationRationale
νₐₛ(COO⁻)~1600-1590Shift in frequencyInteraction of carboxylate with Zn(II) alters electron distribution. researchgate.net
νₛ(COO⁻)~1420-1400Shift in frequencyThe magnitude of Δν helps determine the coordination mode (monodentate, bidentate). mdpi.com
ν(N-H)~3100-3000Shift to lower frequencyWeakening of N-H bond due to electron donation from N to Zn(II). conicet.gov.ar
ν(Zn-N)N/AAppearance of new band (~470-400 cm⁻¹)Direct evidence of the formation of a zinc-nitrogen coordinate bond. mdpi.com
ν(Zn-O)N/AAppearance of new band (~570-500 cm⁻¹)Direct evidence of the formation of a zinc-oxygen coordinate bond. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of the Methylaminoalanine-zinc(II) complex in solution. Both ¹H and ¹³C NMR provide atom-specific information, revealing which parts of the ligand are electronically affected by metal binding.

Upon complexation with the diamagnetic Zn(II) ion, the chemical shifts of the ligand's protons (¹H) and carbons (¹³C) are altered, particularly those near the coordination sites. The protons on the α-carbon and β-carbon, as well as the N-methyl protons, are expected to show downfield shifts due to the deshielding effect caused by the electron-withdrawing nature of the coordinated zinc ion. nih.gov The magnitude of these shifts can provide insights into the strength and geometry of the metal-ligand interaction. nih.gov

In studies of other zinc-amino acid complexes using D₂O as a solvent, the signals corresponding to the amino (N-H) and carboxyl (O-H) protons are typically not observed. nih.gov This occurs because these protons readily exchange with deuterium (B1214612) atoms from the solvent. nih.gov

¹³C NMR spectroscopy complements the proton data. The signals for the carboxylate carbon (COO⁻), the α-carbon, and the β-carbon are expected to shift upon coordination, confirming the involvement of the carboxylate and amino groups in binding the zinc ion. nih.gov

NucleusGroupExpected Chemical Shift Change upon Zn(II) CoordinationReason
¹Hα-CHDownfield shiftDeshielding due to proximity to electron-withdrawing Zn(II) center via N/O atoms.
¹Hβ-CHDownfield shiftDeshielding effect propagated through the carbon skeleton.
¹HN-CH₃Downfield shiftPotential involvement of the β-methylamino group in coordination.
¹³CCOO⁻Shift (upfield or downfield)Significant change in electronic environment upon coordination. nih.gov
¹³Cα-CShiftChange in electronic environment due to chelation. nih.gov
¹³Cβ-CShiftChange in electronic environment due to chelation.

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within the complex. The zinc(II) ion has a d¹⁰ electronic configuration, which means it does not exhibit d-d electronic transitions that typically give color to transition metal complexes. researchgate.netresearchgate.net Therefore, the UV-Vis spectrum of Methylaminoalanine-zinc(II) is expected to be dominated by absorptions originating from the ligand itself (intraligand transitions) or from ligand-to-metal charge transfer (LMCT) bands. researchgate.net

The free amino acid will have characteristic absorptions in the UV region corresponding to n→π* and π→π* transitions within the carboxylate group. Upon coordination to zinc(II), the energies of these transitions may shift (either a hypsochromic/blue shift or a bathochromic/red shift), and their intensities may change. researchgate.net The appearance of new absorption bands, often in the lower energy UV region, can sometimes be attributed to LMCT transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. The characteristics of these bands can provide indirect evidence about the coordination environment of the zinc ion.

Transition TypeTypical Wavelength RegionDescription
Intraligand (n→π)UV Region (~210-230 nm)Electronic transition within the carboxylate functional group of the methylaminoalanine ligand. May shift upon coordination. researchgate.net
Intraligand (π→π)Deep UV Region (<200 nm)Electronic transition within the carboxylate functional group.
Ligand-to-Metal Charge Transfer (LMCT)UV RegionExcitation of an electron from a ligand orbital to an empty orbital on the Zn(II) center. Appearance is diagnostic of complex formation.
d-d TransitionsNoneForbidden for the d¹⁰ configuration of Zn(II). researchgate.net

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of the Methylaminoalanine-zinc(II) complex and studying its stability and fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing charged or polar metal complexes.

In ESI-MS analysis, the complex can be identified by its molecular ion peak, such as [Zn(BMAA)₂ + H]⁺ or other adducts. However, the analysis of β-methylamino-L-alanine (BMAA) in the presence of metal ions is known to be complex. nih.gov Studies have shown that the presence of ZnCl₂ can significantly reduce the signal of the protonated BMAA molecule (M+H⁺) due to the formation of metal-BMAA complexes and adducts. nih.gov This indicates a strong interaction between BMAA and zinc in the gas phase.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent molecular ion. The resulting fragmentation pattern provides structural information, helping to confirm the connectivity between the zinc ion and the ligand. The analysis is complicated by the potential for in-source complexation and the formation of various adducts, which requires careful optimization of MS settings and interpretation of the spectra. nih.gov The synthesis of a pure Zn(BMAA)₂ standard is often necessary for definitive characterization and to avoid analytical artifacts. nih.gov

Potential Ion SpeciesDescriptionSignificance
[Zn(BMAA) + H]⁺1:1 Complex with a protonConfirms the formation of a stable complex unit.
[Zn(BMAA)₂ + H]⁺Protonated 1:2 complexIndicates the likely stoichiometry of the neutral complex. nih.gov
[Zn(BMAA)(BMAA-H)]⁺1:2 Complex after loss of a protonAnother possible molecular ion for the 1:2 complex.
[Zn(BMAA) - COOH]⁺Fragment ionFragmentation pattern helps elucidate the binding sites.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around the zinc atom, even in non-crystalline (amorphous or solution) samples. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state (which is +2 for zinc) and the coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net The shape and position of the absorption edge are sensitive to the symmetry of the coordination environment.

The EXAFS region contains oscillatory signals that can be analyzed to determine the number, type, and distance of the atoms in the immediate vicinity of the central zinc ion. For Methylaminoalanine-zinc(II), EXAFS analysis would yield precise Zn-O and Zn-N bond lengths and their corresponding coordination numbers. This data is crucial for building an accurate model of the primary coordination sphere of the zinc ion. researchgate.net In biological systems, zinc often prefers a tetrahedral coordination, typically involving nitrogen and oxygen donor atoms, which could be a likely arrangement in this complex as well. researchgate.net

Diffraction-Based Crystallographic Analysis

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. This analysis provides accurate data on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding.

A specific crystal structure for Methylaminoalanine-zinc(II) is not prominently available in the reviewed literature. However, the crystallographic analysis of zinc complexes with analogous amino acids provides a strong basis for predicting the likely structural features. Zinc(II) is known for its flexible coordination geometry, commonly forming four-coordinate (tetrahedral), five-coordinate (square pyramidal or trigonal bipyramidal), or six-coordinate (octahedral) complexes. nih.govresearchgate.net

In complexes like bis(glycinato)zinc(II) and bis(L-alaninato)zinc(II), the zinc ion is often found in a distorted octahedral or five-coordinate environment, where the amino acid acts as a bidentate ligand, chelating through one carboxylate oxygen and the α-amino nitrogen. nih.govnih.govnih.gov Additional coordination sites are typically occupied by water molecules or by atoms from adjacent complex units, leading to polymeric structures. researchgate.net For instance, in one form of bis(glycinato)zinc(II), the geometry around the zinc ion is roughly square pyramidal. nih.gov In a complex with L-methionine, a distorted octahedral geometry is observed. researchgate.net Given the structure of methylaminoalanine, a similar bidentate N,O-chelation forming a five-membered ring is highly probable. The presence of the β-methylamino group could potentially lead to different packing arrangements or even act as an additional coordination site in some structural variations.

Analogous Zn(II) ComplexCoordination GeometryCoordination NumberReference
bis(glycinato)zinc(II)Square Pyramidal / Trigonal Bipyramidal5 nih.gov
bis(L-prolinato)zinc(II)Trigonal Bipyramidal5 nih.gov
bis(L-methioninato)zinc(II)Distorted Octahedral6 nih.govresearchgate.net
bis(β-alaninato)zinc(II)Octahedral6 researchgate.net

Based on a comprehensive review of the available scientific literature, there is currently no specific research detailing the synthesis and comprehensive structural characterization of the compound “Methylaminoalanine-zinc(II)”. Studies on the coordination of the neurotoxin β-N-methylamino-L-alanine (BMAA) with zinc(II) ions, including detailed analysis through single-crystal X-ray diffraction, powder X-ray diffraction, elemental analysis, and thermal analysis, have not been published.

The existing body of research on BMAA primarily focuses on its biosynthesis by cyanobacteria, its detection in various environmental and biological samples, and its potent neurotoxic effects that are linked to neurodegenerative diseases. While the interaction of various other amino acids with zinc(II) has been extensively studied and characterized, this specific complex remains uninvestigated in the retrievable scientific record.

Consequently, it is not possible to provide the requested detailed article with specific data tables on the structural and physicochemical properties of Methylaminoalanine-zinc(II) at this time. Further experimental research would be required to synthesize and characterize this compound to the specifications outlined in the query.

Coordination Chemistry and Geometrical Preferences of Methylaminoalanine Zinc Ii

Coordination Number and Geometry of Zinc(II) Centers

The zinc(II) ion, having a d¹⁰ electronic configuration, does not have any crystal field stabilization energy and its coordination geometry is primarily determined by the size, charge, and steric constraints of the coordinating ligands. researchgate.net Consequently, Zn(II) is known for its flexible coordination geometry, commonly forming four-, five-, and six-coordinate complexes. researchgate.netnih.gov The most prevalent coordination number for zinc is four, typically adopting a tetrahedral geometry. researchgate.net Surveys of protein structures indicate that while structural zinc sites are predominantly four-coordinate (79%), catalytic sites show more variability, with coordination numbers of four (48%), five (44%), and six (6%) being observed. nih.gov

In the specific case of the Methylaminoalanine-zinc(II) complex, a four-coordinate complex with the formula Zn(BMAA)₂ is formed. nih.gov Investigations utilizing mass spectrometry, Nuclear Magnetic Resonance (NMR), and computational modeling have suggested a distorted tetrahedral geometry for the coordination of β-N-methylamino-L-alanine (BMAA) to the Zn(II) center. nih.govnih.gov This deviation from a perfect tetrahedral geometry is common in zinc complexes and arises from steric and electronic interactions between the ligands. researchgate.netoup.com

Table 1: Geometrical Preferences of Zinc(II) Centers
Coordination NumberCommon GeometriesPrevalence NotesGeometry in Zn(BMAA)₂
4Tetrahedral, Square PlanarTetrahedral is the most prevalent geometry for Zn(II). researchgate.netDistorted Tetrahedral nih.govnih.gov
5Trigonal Bipyramidal, Square PyramidalCommon in catalytic sites of zinc enzymes. nih.govN/A
6OctahedralLess common than tetrahedral but frequently observed. nih.govN/A

Ligand-Binding Modes of β-N-Methylamino-L-Alanine

Nature of Donor Atoms (Nitrogen, Oxygen) and Chelation

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid with multiple potential donor atoms for metal coordination. wikipedia.orgnih.gov Its structure includes a carboxylate group (containing oxygen donors) and two nitrogen atoms: one at the α-position and a secondary amine at the β-position. wikipedia.org

Typically, simple amino acids chelate to Zn(II) via one nitrogen atom from the amino group and one oxygen atom from the deprotonated carboxyl group, forming a stable five-membered ring. mdpi.comnih.gov However, studies on the Zn(BMAA)₂ complex suggest a different binding mode. It is proposed that each BMAA ligand coordinates to the zinc center through both of its nitrogen atoms (the α-amino and the β-methylamino groups). nih.gov This chelation through two nitrogen atoms is plausible as BMAA's backbone bears a resemblance to ethylenediamine, a known chelator. nih.gov This mode of binding results in the formation of a stable chelate ring. nih.gov

Monodentate, Bidentate, and Polydentate Coordination

Ligands can coordinate to a metal center in various ways. Monodentate ligands bind through a single donor atom, while bidentate and polydentate ligands bind through two or more donor atoms, respectively. The latter modes of binding, known as chelation, generally form more stable complexes.

In the context of Methylaminoalanine-zinc(II), BMAA acts as a bidentate ligand. nih.gov As described previously, it forms a chelate ring by coordinating through its two nitrogen atoms. nih.gov This bidentate coordination to form a stable complex is a common feature in the interaction of amino acids with Zn(II). nih.gov The formation of a Zn(BMAA)₂ species involves two such bidentate ligands, satisfying the preferred four-coordination of the central zinc ion. nih.gov

Table 2: Ligand-Binding Characteristics of BMAA with Zinc(II)
CharacteristicDescriptionSource
Potential Donor Atomsα-amino nitrogen, β-methylamino nitrogen, carboxylate oxygens wikipedia.org
Observed Donor AtomsProposed to be the α-amino nitrogen and the β-methylamino nitrogen nih.gov
Coordination ModeBidentate Chelation nih.govnih.gov
Resulting Complex[Zn(BMAA)₂] nih.gov

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of metal complexes is significantly influenced by both steric and electronic effects. For the d¹⁰ Zn(II) ion, where electronic effects from crystal field theory are absent, these factors are paramount.

Electronic Factors: The high charge transfer from coordinating ligands to the Zn(II) ion can effectively neutralize its positive charge. nih.gov This neutralization leads to electron repulsion if more ligands are added to the coordination sphere, which helps explain zinc's preference for lower coordination numbers like four. nih.gov

Steric Factors: Steric hindrance between ligands plays a crucial role in defining the final geometry. researchgate.net In the Zn(BMAA)₂ complex, the coordination of two relatively bulky BMAA molecules around a single zinc atom introduces significant steric repulsion. The presence of a methyl group on the β-nitrogen of BMAA further adds to this steric crowding. These steric clashes can force the coordination geometry to deviate from an ideal tetrahedral arrangement, resulting in the observed "distorted tetrahedral" structure. nih.govnih.gov The balance between the electronic preference for a compact structure and the steric repulsion between the ligands dictates the precise bond angles and lengths. oup.com

Polymorphism and Isomerism in Solid-State Structures

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a well-documented phenomenon in the coordination chemistry of zinc(II). researchgate.netacs.org Different polymorphs of a compound have the same chemical formula but differ in their crystal packing, which can lead to variations in physical properties. For example, four different polymorphic forms of Zn[Au(CN)₂]₂ have been synthesized, each possessing a tetrahedral zinc center but differing in the three-dimensional network structure and inter-network bonding. researchgate.net

While polymorphism is common for zinc complexes, specific studies detailing the isolation and characterization of different polymorphs or isomers of solid-state Methylaminoalanine-zinc(II) are not extensively detailed in the available literature. The potential for isomerism exists, for instance, in how the two chiral BMAA ligands arrange themselves around the metal center, but this aspect requires further crystallographic investigation.

Solution-Phase Coordination Dynamics and Equilibria

In aqueous solutions, the coordination of ligands to a metal ion is often a dynamic process involving complex equilibria. For BMAA, its chemistry in solution is complicated by its ability to react with bicarbonate (HCO₃⁻) to form carbamate (B1207046) adducts. nih.govnih.gov

Theoretical and Computational Chemistry of Methylaminoalanine Zinc Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organometallic complexes like Methylaminoalanine-zinc(II), DFT is instrumental in understanding the nature of the metal-ligand bonding, the optimized molecular geometry, and predicting spectroscopic properties.

DFT calculations are used to determine the electronic configuration and the nature of the chemical bonds within the Methylaminoalanine-zinc(II) complex. In a representative model like Dichlorobis(DL-alanine)zinc(II), the zinc(II) ion, with its d¹⁰ electronic configuration, typically forms coordinate bonds with the ligands. The primary bonding interaction involves the zinc ion acting as a Lewis acid, accepting electron pairs from the nitrogen and oxygen atoms of the amino acid ligand, which act as Lewis bases.

The molecular orbitals (MOs) of the complex arise from the combination of the metal's atomic orbitals and the ligand's group orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. In similar zinc complexes, the HOMO is often localized on the non-bonding orbitals of the ligand atoms (like oxygen or chlorine), while the LUMO may be centered on the metal ion or distributed over the ligand framework. Analysis of the MO compositions reveals the extent of covalent character in the metal-ligand bonds and how charge is distributed throughout the molecule.

A fundamental application of DFT is to find the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. For the Methylaminoalanine-zinc(II) complex, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The result is an equilibrium structure that represents the most probable conformation of the molecule in a vacuum.

Studies on the analogous Dichlorobis(DL-alanine)zinc(II) complex (DLAZC) have calculated its optimized geometric parameters using DFT methods asianjournalofphysics.com. In this complex, the zinc atom is coordinated with two DL-alanine molecules and two chlorine atoms, resulting in a distorted tetrahedral geometry. The alanine (B10760859) ligands coordinate to the zinc ion in a bidentate fashion through one of the carboxylate oxygen atoms and the amino nitrogen atom, forming a stable five-membered chelate ring. The calculated structural parameters from such a study provide a reliable estimate for the expected geometry of Methylaminoalanine-zinc(II).

Below is a table of selected optimized geometric parameters for the DLAZC model, calculated using the B3LYP/6-311++G(d,p) level of theory, which serves as a proxy for Methylaminoalanine-zinc(II).

Table 1: Selected Optimized Geometric Parameters for Dichlorobis(DL-alanine)zinc(II) asianjournalofphysics.com

Parameter **Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) **
Bond Lengths
Zn-O 2.036
Zn-N 2.098
Zn-Cl 2.274
Bond Angles
O-Zn-N 81.4
O-Zn-O 100.2
N-Zn-N 105.8
Cl-Zn-Cl 114.7
Dihedral Angles
O-C-C-N -2.8

Data derived from DFT calculations on Dichlorobis(DL-alanine)zinc(II) as a model system.

Conformer analysis involves identifying and comparing the energies of different possible spatial arrangements (conformers) of the molecule. For a flexible ligand like methylaminoalanine, different orientations of the methyl group and the amino acid backbone could lead to various low-energy conformers. DFT calculations can map this potential energy surface to identify the global minimum energy structure among all possible conformers.

Following geometry optimization, DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, wagging, or twisting of chemical bonds. By comparing the calculated spectrum with experimental data (if available), one can validate the computational model and assign spectral bands to specific molecular motions. For instance, in a Zn-alanine complex, DFT studies have assigned specific vibrational bands: the "rocking" and "wagging" vibrations of the amino group appear around 1150 cm⁻¹ and 1020 cm⁻¹, respectively. pmf.unsa.ba A crucial band indicating the coordination of the nitrogen atom with the zinc ion is predicted to occur at approximately 472 cm⁻¹. pmf.unsa.ba The shift in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon coordination with the zinc ion provides direct evidence of metal-ligand bond formation.

Table 2: Selected Calculated Vibrational Wavenumbers (cm⁻¹) and Assignments for a Model Zinc-Alanine Complex asianjournalofphysics.compmf.unsa.ba

**Wavenumber (cm⁻¹) ** Vibrational Assignment
~3400 OH Stretch
1625 Amino Group Scissoring Deformation
1150 Amino Group Rocking
1020 Amino Group Wagging

Assignments are based on DFT studies of related zinc-amino acid complexes.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The behavior of a charged or polar complex like Methylaminoalanine-zinc(II) is heavily influenced by its solvent environment. MD simulations can model these interactions using two main approaches:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is useful for capturing the bulk electrostatic effects of the solvent on the solute's conformation and stability.

Explicit Solvent Models: Individual solvent molecules (e.g., water) are included in the simulation box. This approach is computationally intensive but provides a highly detailed picture of the direct interactions between the solute and solvent molecules. It allows for the analysis of the solvation shell structure around the complex, including the number of solvent molecules in the first and second coordination spheres and the average residence time of these molecules. MD simulations can also reveal the formation and dynamics of hydrogen bonds between the complex (e.g., at the amino group) and surrounding water molecules, which is critical for understanding its solubility and reactivity in aqueous solution. researchgate.net Studies on related systems have used MD to investigate the sequestration of metal ions by ligands in solution and how complexation affects their properties. who.int

Metal-Ligand Interaction Energies and Stability Studies

The stability of the Methylaminoalanine-zinc(II) complex is a critical factor in understanding its potential biological activity. The interaction between the zinc(II) ion and the BMAA ligand can be characterized by stability constants and metal-ligand interaction energies.

Experimental studies using nuclear magnetic resonance (NMR) have shown that BMAA preferentially interacts with Zn(II) ions, leading to a reduction in the formation of BMAA-carbamate adducts by altering the dynamic equilibria. nih.gov In the presence of a 1:1 stoichiometric ratio of BMAA to Zn(II), the equilibrium constants for the formation of α-carbamate and β-carbamate adducts are significantly reduced, indicating the sequestration of BMAA by zinc ions. nih.gov This suggests a stable complex formation between BMAA and Zn(II). nih.gov

A study on mixed-ligand complexes of zinc(II) with various L-amino acids reported stability constants (log β) ranging from 1.91 to 11.50, demonstrating the influence of the amino acid structure on complex stability. sapub.org Generally, the stability of these complexes decreases with an increase in the size of the amino acid side chain. sapub.org

Theoretical calculations, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, can further elucidate the nature of the metal-ligand bond. For instance, in other zinc complexes, NBO analysis has been used to estimate the second-order perturbation energies associated with the Zn-N and Zn-O coordination, providing a measure of bond strength. frontiersin.org QTAIM analysis can reveal the electrostatic and covalent character of these bonds. frontiersin.org

Table 1: Experimentally Determined Equilibrium Constants for BMAA-Carbamate Formation in the Presence of Zn(II)

BMAA:Zn(II) Ratioα-Carbamate Equilibrium Constant (Kα) (M⁻¹)β-Carbamate Equilibrium Constant (Kβ) (M⁻¹)
1:013.35 ± 1.693.19 ± 0.08
1:0.252.10 ± 0.151.10 ± 0.05
1:0.51.50 ± 0.100.80 ± 0.04
1:0.751.25 ± 0.080.65 ± 0.03
1:11.07 ± 0.210.55 ± 0.04

Data sourced from Zimmerman et al. (2020). nih.gov

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Large Systems

To study the Methylaminoalanine-zinc(II) complex within a larger biological environment, such as a protein binding site, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are indispensable. ucl.ac.uktechnologynetworks.com These hybrid techniques treat the chemically active region, in this case, the Zn(II) ion and its immediate BMAA ligand, with a high-level quantum mechanics (QM) method, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. ucl.ac.uktechnologynetworks.com

A hypothetical QM/MM simulation of the Methylaminoalanine-zinc(II) complex embedded in a protein would involve several key steps:

System Partitioning: The system is divided into a QM region and an MM region. The QM region would typically include the Zn(II) ion, the BMAA molecule, and any directly coordinating residues from the protein. nih.govchemrxiv.org

Boundary Treatment: The interface between the QM and MM regions is carefully handled, often using link atoms to saturate the valency of the QM region where covalent bonds are cut. ucl.ac.uk

Embedding Scheme: An electrostatic embedding scheme is commonly used, where the partial charges of the MM atoms polarize the electron density of the QM region, providing a more realistic description of the electronic environment. ucl.ac.uk

Simulation: Molecular dynamics (MD) simulations can then be performed to explore the conformational space of the complex, study the dynamics of ligand binding and release, or investigate reaction mechanisms. nih.gov

Studies on other zinc-containing proteins have highlighted the importance of the QM region size. chemrxiv.org While a minimal QM region can capture some properties, a larger QM region (e.g., including residues within a 12 Å radius of the metal) is often necessary to achieve convergence of energetic and electronic properties, as it more accurately accounts for the electrostatic environment and charge transfer effects. chemrxiv.orgnih.gov

Computational Prediction of Zinc(II) Binding Affinities and Speciation

Predicting the binding affinity of a ligand for a metal ion is a central goal of computational chemistry, with significant implications for drug design and toxicology. nih.govacs.org For the Methylaminoalanine-zinc(II) complex, computational methods can be employed to estimate the binding free energy.

Various computational protocols have been developed to predict the binding affinities of zinc-containing metalloprotein-ligand complexes. nih.gov These methods typically employ scoring functions that consider various energy terms, including:

Electrostatics: The electrostatic interactions between the ligand and the protein/metal ion.

Van der Waals forces: The short-range attractive and repulsive forces.

Hydrophobicity: The desolvation penalty upon binding.

Conformational Entropy: The loss of conformational freedom of the protein side chains upon ligand binding.

A nonbonded approach is often used to model the interactions of the zinc ion with the surrounding atoms. nih.gov The accuracy of these predictions is sensitive to the choice of parameters, such as Lennard-Jones parameters, partial atomic charges, and the treatment of dielectric effects. nih.gov For a dataset of 90 zinc-containing metalloprotein-ligand complexes, a correlation of R² = 0.77 between predicted and experimental binding affinities has been achieved, demonstrating the potential of these methods. nih.gov

Machine learning approaches are also being developed to predict zinc binding sites in proteins based on sequence or structural information, which can help in identifying potential protein targets for BMAA. ucl.ac.uk

The speciation of the Methylaminoalanine-zinc(II) complex, meaning the different forms in which it can exist in solution (e.g., with different protonation states or in equilibrium with its carbamate (B1207046) adducts), can be investigated through a combination of experimental techniques like NMR and computational modeling. nih.gov By calculating the relative free energies of the different species, it is possible to predict their populations under physiological conditions.

Mechanistic Research on Methylaminoalanine Zinc Ii Interactions and Reactivity

Ligand Exchange Kinetics and Mechanisms in Solution

The exchange of ligands in a coordination complex is a fundamental process that dictates its reactivity and interaction with its environment. For Methylaminoalanine-zinc(II), ligand exchange would involve the substitution of a coordinated BMAA molecule or other ligands within the zinc(II) coordination sphere by another molecule from the solution.

The mechanism of ligand exchange in zinc(II) complexes, including those with amino acids, generally proceeds through an associative or interchange mechanism. In an associative mechanism, the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, followed by the departure of the leaving group. In an interchange mechanism, the incoming ligand enters the coordination sphere as the leaving group departs in a concerted fashion.

It has been noted that the presence of bidentate or tridentate ligands in the inner coordination sphere of zinc(II) complexes can decrease the rate of water exchange. Given that BMAA can act as a chelating ligand, its coordination to zinc(II) likely influences the kinetics of further ligand substitution reactions. The stability of the Methylaminoalanine-zinc(II) complex is significant, with studies indicating that BMAA is a potent chelator of divalent metal ions, including zinc. nih.gov

Table 1: General Comparison of Ligand Exchange Rates for Selected Metal Ions

Metal IonWater Exchange Rate Constant (s⁻¹)Typical Mechanism
Zn(II)> 10⁷Associative/Interchange
Cu(II)> 10⁸Associative/Interchange
Ni(II)~10⁴Dissociative/Interchange

This table provides a general comparison and is not specific to Methylaminoalanine-zinc(II).

Proton Transfer Processes within the Coordination Sphere

Proton transfer events are critical in many enzymatic reactions and can be significantly influenced by the coordination of a molecule to a metal ion. In the context of Methylaminoalanine-zinc(II), the zinc(II) ion can act as a Lewis acid, polarizing the coordinated BMAA molecule and affecting the pKa values of its functional groups.

Specifically, the coordination of the amino group of BMAA to the zinc(II) center would lower the pKa of the N-H protons, making them more acidic and facilitating their transfer to a suitable base. This is a common mechanism in zinc-dependent enzymes, where the zinc-bound water molecule is deprotonated to generate a highly nucleophilic hydroxide (B78521) ion at physiological pH.

While direct experimental studies on proton transfer within the Methylaminoalanine-zinc(II) coordination sphere are lacking, it is plausible that such processes occur and could be relevant to its biological activity. The ability of the complex to engage in proton transfer could influence its interactions with other molecules and its potential to participate in catalytic cycles.

Roles in Catalytic Processes as Model Systems

The study of small-molecule zinc complexes serves as a valuable tool for understanding the function of complex zinc-dependent metalloenzymes. These biomimetic models can mimic the coordination environment and reactivity of the active sites of enzymes, providing insights into their catalytic mechanisms. rsc.org

While Methylaminoalanine-zinc(II) itself has not been extensively studied as a biomimetic model, its formation and properties are relevant to the broader field of zinc metalloenzyme research. Zinc enzymes are involved in a vast array of biological processes, and their active sites often feature a zinc(II) ion coordinated to amino acid residues.

The interaction of BMAA with zinc(II) and its ability to displace other ligands, such as glutamate (B1630785), suggests a strong binding affinity. nih.gov This high affinity could be explored in the design of synthetic metalloenzymes or inhibitors that target zinc-dependent enzymes. The structural and electronic properties of the Methylaminoalanine-zinc(II) complex could provide a basis for developing new catalysts or probes for studying enzymatic reactions.

Based on the known mechanisms of zinc metalloenzymes, several catalytic roles for Methylaminoalanine-zinc(II) can be proposed hypothetically. The zinc(II) center in the complex can function as a Lewis acid to activate substrates. By coordinating to a substrate, the zinc(II) ion can polarize its chemical bonds, making it more susceptible to nucleophilic attack.

For example, if a water molecule were to coordinate to the zinc(II) center in the Methylaminoalanine-zinc(II) complex, the zinc ion could facilitate its deprotonation to form a potent nucleophile, a zinc-bound hydroxide. This hydroxide could then attack an electrophilic substrate, such as a carbonyl group in an ester or amide, initiating a hydrolysis reaction. This is a hallmark of the catalytic mechanism of many zinc-containing hydrolases.

Alternatively, the zinc(II) ion could activate a substrate by withdrawing electron density, thereby lowering the energy of the transition state for a subsequent reaction step. While these mechanisms are speculative for Methylaminoalanine-zinc(II), they are well-established for a wide range of zinc enzymes and provide a framework for understanding its potential catalytic activities.

Interactions with Biomolecules: Focus on Coordination and Structural Perturbations

The interaction of Methylaminoalanine-zinc(II) with biomolecules, such as amino acids and peptides, is of significant interest due to the potential biological consequences of BMAA exposure.

Research has shown that BMAA is a potent chelator of divalent metal ions, including zinc(II). nih.gov Its ability to form stable complexes with zinc(II) is a key aspect of its biochemistry. Studies have demonstrated that BMAA can bind to zinc(II) with a significantly higher affinity than glutamate. nih.gov In the presence of BMAA, the glutamate complex with zinc(II) dissociates, and the zinc ion becomes bound to BMAA. nih.gov

The coordination of zinc(II) by amino acids in proteins is typically achieved through residues with nitrogen, oxygen, or sulfur donor atoms in their side chains. Histidine, with its imidazole (B134444) ring, is a particularly common ligand for zinc in biological systems. Cysteine (via its thiol group) and glutamate and aspartate (via their carboxylate groups) are also frequently involved in zinc binding.

Given the strong chelating ability of BMAA, it is plausible that the Methylaminoalanine-zinc(II) complex could interact with or even disrupt the native zinc-binding sites in proteins. This could occur through ligand exchange reactions, where BMAA displaces a coordinated amino acid residue, or by the entire Methylaminoalanine-zinc(II) complex binding to a protein surface. Such interactions could lead to structural perturbations of the protein, potentially altering its function. For instance, studies on neuroblastoma cells have shown that exposure to BMAA can lead to a decrease in the intracellular levels of histidine, which could be related to its metal-chelating properties. mdpi.com

Table 2: Common Amino Acid Residues Involved in Zinc(II) Coordination in Proteins

Amino AcidCoordinating GroupTypical Role
HistidineImidazole nitrogenCatalytic, Structural
CysteineThiol sulfurStructural
GlutamateCarboxylate oxygenCatalytic, Structural
AspartateCarboxylate oxygenCatalytic, Structural

Impact on Conformational Flexibility and Structural Stability of Biomacromolecules

Comprehensive searches for direct research on the specific impact of the Methylaminoalanine-zinc(II) complex on the conformational flexibility and structural stability of biomacromolecules have not yielded specific studies detailing this interaction. The available scientific literature primarily focuses on the effects of β-N-methylamino-l-alanine (BMAA) or zinc(II) ions individually on protein structure, rather than the effects of a pre-formed BMAA-zinc(II) complex.

On the other hand, the non-proteinogenic amino acid BMAA has been investigated for its potential to interact with proteins. Studies using ion mobility-mass spectrometry have shown that BMAA can form noncovalent complexes with proteins such as ubiquitin. researchgate.netnih.govchemrxiv.org This interaction was found to alter the protein's stability, specifically by increasing the energy required to unfold the ubiquitin-BMAA complex compared to native ubiquitin. nih.gov This suggests that BMAA binding can stabilize the compact native state of the protein.

While it is established that BMAA can bind to metal ions like zinc(II) and that both BMAA and zinc(II) can independently affect protein structure, there is a lack of published research that investigates the conformational impact of the combined Methylaminoalanine-zinc(II) entity on biomacromolecules. Therefore, no detailed research findings or data tables for the specific effects of the "Methylaminoalanine-zinc(II)" complex on the conformational flexibility and structural stability of biomacromolecules can be provided at this time.

Environmental Distribution and Biogeochemical Impact of Methylaminoalanine Zinc Ii Speciation

Sources and Environmental Occurrence of β-N-Methylamino-L-Alanine (BMAA) in Aquatic and Terrestrial Ecosystems (Cyanobacteria, Food Chains)

The non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) is produced by a wide array of microorganisms and is found globally in diverse environments. pnas.orgnih.gov Primary producers of BMAA include most known groups of cyanobacteria, which inhabit terrestrial, freshwater, brackish, and marine ecosystems. pnas.orgnih.gov These cyanobacteria can be free-living or exist in symbiotic relationships with various plants, such as in the roots of cycads or with the aquatic fern Azolla. pnas.orgfrontiersin.org In addition to cyanobacteria, certain species of diatoms and dinoflagellates have also been identified as producers of BMAA, broadening its origin in aquatic environments. frontiersin.org

A significant characteristic of BMAA is its capacity to bioaccumulate in organisms and undergo biomagnification through food webs. researchgate.netnih.govnih.gov This process has been extensively documented in both terrestrial and aquatic ecosystems. A classic example is the terrestrial food chain on the island of Guam, where BMAA produced by symbiotic Nostoc cyanobacteria in the roots of cycad plants accumulates in the seeds. frontiersin.org The toxin is then transferred and concentrated in fruit bats that consume the seeds, with research indicating a potential 100-fold increase at each trophic level. pnas.orgnih.gov

In aquatic ecosystems, BMAA follows a similar pathway of trophic transfer. It has been detected in a variety of organisms, including fish, shrimp, crabs, lobsters, and bivalves like mussels and oysters. frontiersin.orgresearchgate.netmdpi.com Studies suggest that marine bivalves, in particular, can accumulate high concentrations of BMAA. nih.govconsensus.app The presence of BMAA is not confined to its original ecosystem; it can be transferred from aquatic to terrestrial environments, for instance, through the use of contaminated water for crop irrigation, leading to its accumulation in edible plants. nih.govnih.govresearchgate.net

Table 1: Documented Sources and Trophic Transfer of BMAA

Ecosystem Type Primary Producer(s) Documented Route of Transfer Organisms with Detected BMAA
Terrestrial Symbiotic Cyanobacteria (Nostoc sp.) Consumption of host plant tissues/seeds Cycads, Fruit Bats
Freshwater Cyanobacteria, Diatoms Bioaccumulation in food web Zooplankton, Fish, Bivalves
Marine Cyanobacteria, Dinoflagellates, Diatoms Bioaccumulation in food web Shellfish (Mussels, Oysters), Crabs, Lobsters, Fish, Sharks

| Agro-ecosystems | Cyanobacteria (in irrigation water) | Uptake from contaminated water/soil | Cereal Grains (Corn, Sorghum), Vegetables |

Metal-Methylaminoalanine Complexation in Natural Waters and Biological Matrices

In natural aquatic systems, the interaction between dissolved organic matter and metal ions is a fundamental process influencing water chemistry and biology. researchgate.net BMAA, as a dissolved organic compound, participates in these interactions by forming complexes with various metal ions. Research has shown that BMAA can bind with transition metals, notably zinc(II) (Zn²⁺), copper(II) (Cu²⁺), and nickel(II) (Ni²⁺). nih.govnih.govresearchgate.net Biophysical studies have established a differential affinity of BMAA for divalent metal ions, with the binding strength following the order Mg²⁺ < Zn²⁺ < Cu²⁺. nih.gov This chelating ability suggests that in metal-rich environments, a significant fraction of BMAA may exist not as a free molecule but as a metal-BMAA complex. nih.gov

The interaction between BMAA and zinc(II) has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism. nih.gov These studies reveal that Zn²⁺ actively coordinates with the BMAA molecule, leading to the formation of BMAA-Zn(II) complexes. This complexation alters the chemical equilibrium of BMAA in solution, particularly in bicarbonate-buffered systems where BMAA can also form carbamate (B1207046) adducts. The data indicate that Zn²⁺ preferentially binds to BMAA itself rather than to its carbamate forms. nih.gov

The stoichiometry of the complex is suggested to be Zn(BMAA)₂, where the zinc ion is coordinated by two BMAA molecules. nih.gov The formation of this complex is dependent on the concentration of available zinc. As the concentration of Zn²⁺ increases, the equilibrium shifts, favoring the formation of the BMAA-Zn(II) complex. For instance, in one study, the population of the BMAA:Zn²⁺ complex increased substantially with rising zinc concentrations, demonstrating a clear and direct interaction between the two species. nih.gov

Table 2: Effect of Zn²⁺ Concentration on BMAA Species Population

Zn²⁺ Concentration (mM) Relative Population of BMAA without Zinc Relative Population of BMAA:Zn²⁺ Complex
0 20% 0%
0.5 46% Increases
5.0 74% Substantially Increases

Data derived from spectroscopic studies indicating a shift in chemical equilibria. The population of BMAA without zinc increases because the formation of the complex shifts the equilibrium away from carbamate species back to the BMAA form, which is then available to bind with zinc. nih.gov

The formation of a BMAA-Zn(II) complex has significant implications for the bioavailability and environmental transport of both the metal ion and the amino acid. Complexation with dissolved organic ligands is a key factor controlling the transport and bioavailability of metals in aquatic systems. researchgate.net By chelating Zn²⁺, BMAA can alter the metal's speciation from a free ion to a more complex, organically-bound form. This can serve as a potential transport mechanism, facilitating the movement of BMAA across biological membranes that might otherwise be less permeable to it. nih.gov

Similarly, the bioavailability of zinc may be affected. Zinc bioavailability is a multifaceted process involving its availability for absorption, its transport and retention in the body, and its cellular utilization. mdpi.com Generally, zinc bound to organic molecules (organic chelates) can exhibit different, sometimes higher, bioavailability compared to inorganic zinc salts. balchem.commdpi.com The BMAA-Zn(II) complex, acting as an organic zinc species, could potentially enhance the uptake of zinc by organisms. This dual effect means the complex could facilitate the transport of both a potentially toxic amino acid and an essential (but potentially toxic at high concentrations) metal into cells and organisms.

Analytical Challenges in Environmental Quantification Due to Metal Adduct Formation

The accurate quantification of BMAA in complex environmental and biological samples is fraught with analytical difficulties, many of which are related to the molecule's interaction with metals. nih.gov A primary challenge arises during analysis by mass spectrometry (MS), a common technique for detecting BMAA. In electrospray ionization (ESI), which is a frequently used ionization source, BMAA can form adducts with metal cations present in the sample or the analytical system. nih.govsepscience.com

These metal adducts (e.g., [M+Na]⁺, [M+K]⁺, and potentially [M+Zn-H]⁺) appear as separate signals in the mass spectrum. nih.govsepscience.com This phenomenon splits the total ion signal of the analyte across multiple peaks, which diminishes the signal intensity of the primary target ion (typically the protonated molecule, [M+H]⁺). This division of the signal significantly reduces the sensitivity and accuracy of the quantification, potentially leading to an underestimation of the true BMAA concentration in a sample. nih.govnih.gov The pervasive nature of alkali metals in laboratory equipment and reagents makes this a persistent issue. nih.gov To overcome these challenges, analytical methods often require rigorous sample preparation steps, such as desalting, or the use of specific chemical modifiers in the mobile phase (e.g., formic acid, trifluoroacetic acid) to suppress the formation of metal adducts and promote the formation of the desired protonated ion. nih.govansfoundation.org

Environmental Fate and Transformation Pathways of the Complex

The environmental fate of the Methylaminoalanine-zinc(II) complex is intrinsically linked to the biogeochemical cycles of both zinc and dissolved organic matter. In aquatic environments, dissolved zinc can exist in several forms, including the free hydrated ion (Zn²⁺), as inorganic compounds, or complexed with organic ligands. industrialchemicals.gov.au The BMAA-Zn(II) complex represents a component of this organically-bound zinc pool.

The stability and transformation of the complex are governed by environmental conditions such as pH, redox potential, and the presence of other competing metal ions or organic ligands. The complex may dissociate if the pH changes significantly or if stronger chelating agents are present. Like other components of dissolved organic matter, the BMAA within the complex is subject to microbial degradation and photodegradation. The binding to zinc could potentially alter the rate of BMAA's degradation compared to its free form, either by protecting it from enzymatic attack or by making it more or less bioavailable to microorganisms. The transport of the complex will be governed by hydrological processes, and it may be adsorbed onto particulate matter, eventually settling into sediments.

Implications for Nutrient Cycling and Metal Homeostasis in Ecosystems

The formation of BMAA-Zn(II) complexes can have notable effects on ecosystem functions, particularly nutrient cycling and metal homeostasis. BMAA is a nitrogen-rich compound, and its production and uptake by microorganisms like cyanobacteria can influence local nitrogen cycling. nih.gov The complexation with zinc could alter the transport and bioavailability of this nitrogen source within the microbial community.

Zinc is an essential micronutrient for nearly all organisms, but it becomes toxic at elevated concentrations. industrialchemicals.gov.au The toxicity of zinc is primarily associated with the activity of the free zinc ion (Zn²⁺). industrialchemicals.gov.au By chelating free zinc ions, BMAA can reduce the concentration of this more toxic form, potentially mitigating zinc toxicity to sensitive aquatic organisms in the short term. However, this complexation also has the potential to disrupt the natural metal homeostasis of organisms. The BMAA-Zn(II) complex could facilitate the transport of excess zinc into cells, bypassing normal regulatory uptake pathways and overwhelming intracellular mechanisms for maintaining zinc balance. industrialchemicals.gov.au This disruption can interfere with the function of essential metal-dependent enzymes, including those crucial for antioxidant defense, such as copper-zinc superoxide (B77818) dismutase. nih.gov Therefore, the interaction between BMAA and zinc in the environment represents a complex interplay that can alter nutrient dynamics and the bioavailability and potential toxicity of an essential metal.

Table 3: List of Compounds

Compound Name Abbreviation
β-N-Methylamino-L-Alanine BMAA
Zinc(II) Zn(II) or Zn²⁺
Copper(II) Cu(II) or Cu²⁺
Nickel(II) Ni(II) or Ni²⁺

Emerging Research Directions in Methylaminoalanine Zinc Ii Chemistry

Rational Design and Synthesis of Tailored Methylaminoalanine-zinc(II) Architectures

The rational design and synthesis of Methylaminoalanine-zinc(II) complexes are foundational to exploring their chemical and physical properties. The goal is to move beyond simple complex formation to the deliberate construction of specific molecular architectures, such as discrete monomers, dimers, or extended coordination polymers. rsc.orgrsc.org Achieving this control relies on the careful manipulation of key reaction parameters.

Standard synthetic strategies for zinc-amino acid complexes can be adapted for this system. nih.govnih.gov A common approach involves reacting a zinc salt, such as zinc chloride or zinc acetate, with BMAA in a suitable solvent. ajol.inforesearchgate.net The stoichiometry of the reactants is a critical parameter; for instance, a 1:2 metal-to-ligand ratio is often employed to synthesize [Zn(BMAA)₂] type complexes, where zinc is coordinated by two BMAA ligands. nih.gov

The choice of solvent and the solution's pH are crucial for controlling the final product's structure. The solubility of reactants and the protonation state of BMAA's functional groups (amino and carboxylate) are pH-dependent, which in turn dictates the available coordination sites for the zinc(II) ion. By precisely controlling these conditions, researchers can favor the formation of specific coordination geometries and prevent the precipitation of zinc hydroxide (B78521). nih.gov The introduction of ancillary ligands can also be used to build more complex, mixed-ligand architectures. ajol.info

Table 1: Key Parameters for Controlled Synthesis of Zinc-Amino Acid Architectures

Parameter Influence on Synthesis Desired Outcome
Metal:Ligand Ratio Determines the stoichiometry of the final complex. Formation of monomeric [Zn(L)₂] or polymeric [Zn(L)]n structures.
pH Affects the protonation state of BMAA and the solubility of zinc salts. Ensures availability of desired coordination sites (e.g., deprotonated carboxylate).
Solvent System Influences solubility of reactants and crystallization of the product. Yields high-purity crystalline material suitable for structural analysis.
Temperature Affects reaction kinetics and thermodynamic vs. kinetic product formation. Control over crystal growth and phase purity.

| Ancillary Ligands | Can be incorporated to form mixed-ligand complexes with varied properties. | Creation of novel coordination polymers with specific functionalities. niscair.res.innih.gov |

Future research will focus on using these principles to synthesize a library of Methylaminoalanine-zinc(II) compounds with varied structural motifs to enable a systematic study of their properties.

Advanced In-Situ Characterization of Dynamic Coordination Processes

Understanding the formation and behavior of the Methylaminoalanine-zinc(II) complex in solution requires advanced characterization techniques capable of monitoring dynamic processes in-situ. While isolating a solid product is crucial, its behavior in a solution phase, where many biological and environmental interactions occur, is governed by complex equilibria.

Spectroscopic methods are central to this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track changes in the chemical environment of the BMAA ligand upon coordination to the diamagnetic Zn(II) ion. Shifts in the resonances of protons and carbons near the amino and carboxylate groups provide direct evidence of metal binding. ajol.info Advanced 2D NMR techniques can further elucidate the solution-state structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to changes in vibrational modes of functional groups. The coordination of the carboxylate group to zinc(II) results in a characteristic shift of its symmetric and asymmetric stretching frequencies (νₛ(COO⁻) and νₐₛ(COO⁻)). The difference between these frequencies (Δν) can help determine the coordination mode (e.g., monodentate, bidentate chelating, or bridging). ajol.info New bands appearing at lower frequencies can be assigned to Zn-N and Zn-O stretching vibrations, confirming chelation.

UV-Visible Spectroscopy: While the zinc(II) ion is d¹⁰ and thus does not have d-d electronic transitions, UV-Vis spectroscopy can be used for quantitative analysis, such as determining the binding stoichiometry (e.g., via Job's plot) and calculating stability constants of the complex in solution.

These techniques, particularly when used in combination (e.g., in pH-dependent titrations monitored by NMR), allow for a detailed mapping of the coordination dynamics, including the determination of species distribution and stability constants under various conditions.

Multiscale Computational Modeling for Predicting Complex Behavior in Diverse Environments

Computational modeling provides powerful predictive insights into the structure, stability, and reactivity of the Methylaminoalanine-zinc(II) complex at an atomic level. doaj.org A multiscale approach, combining high-accuracy quantum mechanics (QM) with the efficiency of molecular mechanics (MM), is particularly well-suited for this purpose.

Quantum Mechanics (QM): Density Functional Theory (DFT) is a workhorse method for studying metal-amino acid complexes. rsc.orgnih.gov DFT calculations can be used to:

Calculate Vibrational Frequencies: Simulate the IR spectrum of the complex, which can be compared with experimental FTIR data to validate the predicted structure. rsc.org

Determine Electronic Properties: Analyze the nature of the Zn-ligand bonds, calculate charge distributions, and determine the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), which relate to the complex's reactivity.

QM/MM and Molecular Dynamics (MD): To study the complex in a more realistic environment, such as in aqueous solution, hybrid QM/MM methods are employed. In this approach, the core complex [Zn(BMAA)] is treated with accurate QM methods, while the surrounding solvent molecules are described by a classical MM force field. This allows for the inclusion of explicit solvent effects. Subsequent MD simulations using these models can predict the dynamic behavior of the complex over time, including its hydration structure, conformational flexibility, and interactions with other molecules in the environment. aip.org Such simulations are invaluable for understanding how the complex behaves in heterogeneous environmental or biological systems. researchgate.net

Table 2: Application of Computational Methods to Methylaminoalanine-zinc(II) Research

Method Application Predicted Properties
Density Functional Theory (DFT) Geometry optimization and electronic structure of the isolated complex. Bond lengths/angles, coordination number, IR spectra, binding energies, HOMO-LUMO gap. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the complex in an explicit solvent environment (e.g., water). Solvation effects on structure, stability, and reactivity.

| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic behavior of the complex and its immediate environment over time. | Ligand exchange dynamics, proton transfer events, interaction with surfaces. researchgate.net |

These computational tools are essential for interpreting experimental data and guiding the design of new Methylaminoalanine-zinc(II) architectures with specific properties.

Investigation of Solid-State Properties for Advanced Material Design

The characterization of Methylaminoalanine-zinc(II) in the solid state is crucial for understanding its intrinsic structural properties and for designing materials with specific functions. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline sample. nih.govacs.org This analysis reveals critical information, including:

Coordination Geometry: Unambiguously determines the coordination number (typically 4, 5, or 6 for zinc) and geometry (e.g., tetrahedral, square pyramidal, octahedral) around the Zn(II) center. researchgate.net

Bonding Parameters: Provides precise measurements of Zn-O and Zn-N bond lengths and angles. nih.gov

In addition to structural analysis, thermal analysis techniques provide insight into the material's stability and composition.

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA can determine the presence of coordinated or lattice water molecules, identify the temperature range of thermal stability, and reveal the decomposition pathway of the complex. ubbcluj.roredalyc.org The final residue is often the corresponding metal oxide (ZnO). ekb.egrjpbcs.com

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample during a temperature change, identifying phase transitions, melting points, and decomposition events. researchgate.net

Table 3: Solid-State Characterization Techniques and Derived Information

Technique Information Obtained Relevance
Single-Crystal X-ray Diffraction (SCXRD) Atomic coordinates, bond lengths/angles, crystal packing, coordination geometry. Definitive structural elucidation. acs.org
Powder X-ray Diffraction (PXRD) Crystalline phase identification and purity assessment. Quality control for bulk synthesized material. acs.org
Thermogravimetric Analysis (TGA) Thermal stability, presence of solvent molecules, decomposition pattern. Defines the material's operational temperature range. ubbcluj.ro

| Differential Scanning Calorimetry (DSC) | Phase transitions, melting/decomposition temperatures, enthalpy changes. | Provides thermodynamic data on material stability. researchgate.net |

Data from these investigations are fundamental for developing advanced materials, where the stability and structural integrity of the Methylaminoalanine-zinc(II) unit are paramount.

Comprehensive Understanding of Environmental Speciation and Transport Mechanisms

The presence of the neurotoxin BMAA in various ecosystems raises questions about the environmental fate of its metal complexes. nih.gov The speciation of zinc—its distribution among different chemical forms—governs its mobility, bioavailability, and toxicity in the environment. researchgate.net The formation of a complex with BMAA, a form of dissolved organic nitrogen, can significantly alter zinc's behavior compared to the free hydrated Zn²⁺ ion.

The stability of the Methylaminoalanine-zinc(II) complex is highly dependent on environmental factors, primarily pH and the presence of competing ligands or sorptive surfaces. In aquatic systems, dissolved organic matter (DOM) can compete with BMAA for zinc binding, influencing the concentration of the complex. researchgate.netacs.org In soil and sediment, the complex may adsorb onto mineral surfaces (clays, oxides) or particulate organic matter, which would reduce its mobility. acs.org

Understanding the transport mechanisms of this complex is critical. As a soluble, charged, or neutral complex, it could be more mobile in groundwater and surface waters than free Zn²⁺, which is readily adsorbed to soil particles. This could facilitate the transport of the BMAA neurotoxin through environmental compartments. nih.gov Conversely, strong binding of the complex to soil components could lead to its accumulation in certain areas. acs.org

Future research in this area will involve a combination of laboratory experiments (e.g., adsorption/desorption isotherm studies) and geochemical modeling using software like Visual MINTEQ to predict the speciation and mobility of Methylaminoalanine-zinc(II) under a range of simulated environmental conditions. nih.gov This knowledge is essential for assessing the environmental risk associated with the interaction between a naturally occurring neurotoxin and a ubiquitous essential metal. nih.govswinburne.edu.au

Table of Mentioned Compounds

Compound Name Abbreviation/Formula
Methylaminoalanine-zinc(II) [Zn(BMAA)] or [Zn(BMAA)₂]
β-N-methylamino-L-alanine BMAA
Zinc Chloride ZnCl₂
Zinc Acetate Zn(CH₃COO)₂
Zinc Hydroxide Zn(OH)₂

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

  • Methodological Guidance : Use nonlinear regression (GraphPad Prism) to fit dose-response curves and calculate EC₅₀/IC₅₀ values. Apply the Kolmogorov-Smirnov test for normality and Welch’s t-test for unequal variances. For high-throughput data, employ PCA to identify outliers or clustering patterns .

Literature and Collaboration

Q. How to conduct a rigorous literature review on Methylaminoalanine-zinc(II)?

  • Guidance : Search Scopus/Web of Science using keywords: “zinc-amino acid complexes,” “coordination chemistry,” and “bioinorganic catalysis.” Filter for studies reporting full synthetic protocols and spectral data. Use Zotero to manage references and highlight gaps (e.g., lack of in vivo toxicity data) .

Q. What collaborative frameworks enhance interdisciplinary research on metal-amino acid complexes?

  • Guidance : Form teams with synthetic chemists, enzymologists, and computational biologists. Use platforms like GitHub for code sharing and Figshare for open data. Draft MOUs to define roles in data collection, analysis, and authorship .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.